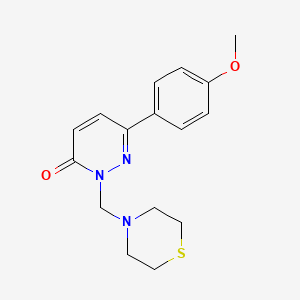![molecular formula C20H22N2O3S B14935889 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B14935889.png)
3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide is a complex organic compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide involves several steps. One common synthetic route starts with the commercially available 3-phenylpropan-1-amine. This compound undergoes acylation with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) to form the benzazepine core
Analyse Des Réactions Chimiques
3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar compounds include other benzazepine derivatives such as 1-benzazepines and 2-benzazepines. Compared to these, 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide has unique structural features that confer distinct biological activities. Its sulfanyl and methoxyphenyl groups provide additional sites for chemical modification, enhancing its versatility in scientific research .
Propriétés
Formule moléculaire |
C20H22N2O3S |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C20H22N2O3S/c1-25-17-9-5-4-8-16(17)21-19(23)12-13-26-18-11-10-14-6-2-3-7-15(14)22-20(18)24/h2-9,18H,10-13H2,1H3,(H,21,23)(H,22,24) |
Clé InChI |
NGCJWVVQVHPXTK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC(=O)CCSC2CCC3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14935806.png)


![4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide](/img/structure/B14935818.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide](/img/structure/B14935831.png)

![2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B14935852.png)
![5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide](/img/structure/B14935861.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B14935867.png)
![methyl (2E)-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14935873.png)
![2'-(2-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14935874.png)
![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B14935880.png)
![2-hydroxy-3-(3-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-3,4-dihydro-5H-1,4-benzodiazepin-5-one](/img/structure/B14935884.png)
![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B14935887.png)
